An In-depth Technical Guide to Octanoic Anhydride (CAS: 623-66-5)
An In-depth Technical Guide to Octanoic Anhydride (CAS: 623-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides comprehensive information on octanoic anhydride (B1165640) (CAS: 623-66-5), a reactive chemical intermediate derived from the eight-carbon saturated fatty acid, octanoic acid.[1] Characterized by two octanoyl groups linked by an oxygen atom, it serves as a crucial acylating agent in organic synthesis.[2] This document outlines its chemical and physical properties, spectral data, safety and handling protocols, and significant applications. Detailed experimental methodologies for its use in acylation reactions are also presented, supported by workflow diagrams to illustrate key processes.
Chemical Identity and Synonyms
Octanoic anhydride is also known by several other names, the most common of which is caprylic anhydride.[1][3] Its fundamental details are summarized below.
| Identifier | Value |
| CAS Number | 623-66-5[1][3][4][5][6] |
| Molecular Formula | C₁₆H₃₀O₃[1][3][4][5] |
| IUPAC Name | Octanoyl octanoate[5] |
| Synonyms | Caprylic anhydride, Caprylic acid anhydride, Octanoic acid anhydride, n-Octanoic anhydride, Dioctanoic anhydride[1][3] |
| InChI Key | RAFYDKXYXRZODZ-UHFFFAOYSA-N[1][5] |
| SMILES | CCCCCCCC(=O)OC(=O)CCCCCCC[1][3][5] |
Physicochemical Properties
Octanoic anhydride is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is sensitive to moisture and should be stored accordingly.[6][7]
| Property | Value | Source |
| Molecular Weight | 270.41 g/mol | [3][4][5][8] |
| Physical Form | Liquid | [1][6] |
| Melting Point | -1 °C | [3][6] |
| Boiling Point | 237 °C (459 °F) | [9] |
| Density | 0.910 g/mL | [3][6][9] |
| Refractive Index | 1.434 - 1.44 | [3][6] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Spectral Data
Comprehensive spectral analysis is crucial for the verification and characterization of octanoic anhydride. The following data are available through various public and commercial databases.
| Spectral Data Type | Availability / Source |
| ¹H NMR & ¹³C NMR | Spectra available from sources like SpectraBase.[8][10] |
| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center and SpectraBase.[8][10] |
| Infrared (IR) Spectroscopy | FTIR spectra available from sources like SpectraBase.[8] |
| Raman Spectroscopy | Data available from sources like SpectraBase.[8] |
Safety and Hazard Information
Octanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][11][12] Proper personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Class | GHS Pictogram | Hazard Statement (Code) | Precautionary Statements (Examples) |
| Skin Corrosion/Irritation |
| Causes severe skin burns and eye damage (H314).[8][11] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[8] |
| Serious Eye Damage | Causes serious eye damage (H318).[8] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| Corrosive to Metals | May be corrosive to metals (H290).[11] | P234: Keep only in original container. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[9][11][12]
Applications and Significance
The primary utility of octanoic anhydride lies in its function as an acylating agent .[13][14] The two electrophilic carbonyl carbons make it highly reactive toward nucleophiles, facilitating the introduction of the octanoyl (or caprylyl) group into various substrates.[2]
-
Organic Synthesis: It is widely used for the synthesis of esters and amides, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][14] The reaction with alcohols produces octanoate (B1194180) esters, while reaction with amines yields octanamides.
-
Materials Science: Research has explored the use of octanoic anhydride for the in-situ esterification of natural polymers like cellulose.[13] This modification renders the material more hydrophobic, enhancing properties such as water resistance.[13]
-
Biorenewable Surfactants: In green chemistry, Friedel-Crafts acylation of biomass-derived compounds like 2-methylfuran (B129897) with octanoic anhydride is a key step in producing biorenewable oleo-furan surfactants.[15]
Experimental Protocols
This protocol describes a general procedure for the esterification of a primary or secondary alcohol using octanoic anhydride. Reactions are typically conducted under anhydrous conditions.
Materials:
-
Alcohol substrate
-
Octanoic anhydride (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)
-
Base catalyst (e.g., Pyridine (B92270), DMAP, or Triethylamine, if required)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser (if heating)
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve the alcohol substrate in the chosen anhydrous solvent within the flask.
-
Catalyst Addition (Optional): If a catalyst is used (e.g., a catalytic amount of DMAP or using pyridine as the solvent/catalyst), add it to the alcohol solution.
-
Anhydride Addition: Slowly add octanoic anhydride to the stirred solution at room temperature or 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as necessary. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the octanoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure octanoate ester.
Octanoic anhydride is typically synthesized from its corresponding carboxylic acid. While several methods exist, a common approach involves the dehydration of octanoic acid.[14] One patented method describes contacting octanoic acid with a catalyst system, such as one containing palladium acetate (Pd(OAc)₂), at elevated temperatures (120-300 °C) to facilitate the dehydration and form the anhydride.[16] Another lab-scale synthesis involves reacting the carboxylic acid with a dehydrating agent like oxalyl chloride, often catalyzed by triphenylphosphine (B44618) oxide.[14]
References
- 1. CAS 623-66-5: Octanoic anhydride | CymitQuimica [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. octanoic anhydride [stenutz.eu]
- 4. scbt.com [scbt.com]
- 5. n-Octanoic Anhydride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Octanoic anhydride | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. n-Octanoic Anhydride SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Octanoic anhydride | 623-66-5 | Benchchem [benchchem.com]
- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 16. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
